LSEI_2386

Antimicrobial spectrum Listeria inhibition Class IId bacteriocin

LSEI_2386 (also designated m2386) is a 22‑amino‑acid class IId bacteriocin peptide (sequence DSIRDVSPTFNKIRRWFDGLFK; MW 2698.08 Da; pI 9.98; net charge +2) identified from the genome of Lactobacillus casei ATCC 334. Initially annotated as a putative pheromone peptide, LSEI_2386 was experimentally demonstrated to possess significant bacteriocin activity, primarily against several Listeria species.

Molecular Formula
Molecular Weight
Cat. No. B1576150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSEI_2386
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSEI_2386 Procurement Guide — Class IId Bacteriocin Peptide for Anti-Listeria Research and Biopreservation Development


LSEI_2386 (also designated m2386) is a 22‑amino‑acid class IId bacteriocin peptide (sequence DSIRDVSPTFNKIRRWFDGLFK; MW 2698.08 Da; pI 9.98; net charge +2) identified from the genome of Lactobacillus casei ATCC 334 [1]. Initially annotated as a putative pheromone peptide, LSEI_2386 was experimentally demonstrated to possess significant bacteriocin activity, primarily against several Listeria species [1]. The peptide is heat‑stable (retaining activity after 121 °C for 30 min) but sensitive to proteinase K and trypsin digestion [1]. As a founding member of the NCBI‑curated LSEI_2386 bacteriocin‑like peptide family (HMM NF046113), LSEI_2386 is distributed across multiple Lactobacillus and Lacticaseibacillus species, making it a system‑relevant reference compound for class IId bacteriocin research [2].

Why LSEI_2386 Cannot Be Replaced by Other Class IId Bacteriocins or Listeria‑Active Peptides


Class IId bacteriocins exhibit substantial divergence in their activity spectra, structural determinants, and environmental responsiveness even when isolated from the same source organism [1]. LSEI_2386 differs from its closest genomic neighbor LSEI_2163 in three practically consequential ways: (i) it lacks cysteine residues entirely and therefore does not form the disulfide bridge that is essential for LSEI_2163 activity, (ii) synthetic LSEI_2386 remains unstructured in aqueous buffer whereas synthetic LSEI_2163 adopts an α‑helical conformation spontaneously, and (iii) LSEI_2386’s antimicrobial spectrum is narrow and Listeria‑restricted, while LSEI_2163 also inhibits certain lactobacilli [1]. These biochemical and functional differences preclude simple interchangeability with any class IId or class IIa analog for experimental or application‑focused procurement decisions.

Quantitative Differentiation Evidence for LSEI_2386 Against Closest Analogs


Listeria‑Restricted Antimicrobial Spectrum Versus LSEI_2163 (m2163)

In the same heterologous expression and agar‑diffusion assay system, mature LSEI_2386 (m2386) demonstrated bacteriocin activity exclusively against several Listeria species (L. innocua ATCC 33091, L. innocua CIP 78.44, L. monocytogenes ATCC 19112, L. welshimeri ATCC 43551, L. seeligeri CIP 79.46), yielding clear inhibition zones rated ++++ (16‑20 mm) to +++++ (≥20 mm). In contrast, LSEI_2163 (m2163) exhibited antimicrobial activity against both some lactobacilli and the same Listeria panel [1][2]. No inhibition of lactobacilli was reported for LSEI_2386.

Antimicrobial spectrum Listeria inhibition Class IId bacteriocin

Absence of Disulfide‑Bridge Structural Constraint Compared with LSEI_2163

Mass spectrometry analysis of mature LSEI_2163 revealed a disulfide bridge between Cys4 and Cys24 that is required for optimal antibacterial activity; single‑site substitution (C4S) caused greater activity loss than double substitution (C4S/C24S) [1]. LSEI_2386 contains zero cysteine residues in its mature 22‑amino‑acid sequence (DSIRDVSPTFNKIRRWFDGLFK) and therefore does not rely on disulfide bond formation for activity [1][2]. This simplifies chemical synthesis and eliminates the oxidative‑folding step required for full activity of disulfide‑containing class IId comparators.

Disulfide bridge Structural stability Class IId bacteriocin

Conformational Behavior of Synthetic LSEI_2386 Versus Synthetic LSEI_2163 in Aqueous Solution

Circular dichroism (CD) spectroscopy of chemically synthesized peptides revealed that synthetic LSEI_2163 (m2163) adopts an α‑helical conformation in aqueous buffer, whereas synthetic LSEI_2386 (m2386) remains unstructured under the same conditions and requires 30 % TFE (trifluoroethanol) to induce α‑helical folding [1]. Correlatively, synthetic LSEI_2163 retained antibacterial activity and increased membrane permeability, while synthetic LSEI_2386 lost both properties under these aqueous conditions [1].

Peptide conformation alpha-helical structure synthetic bacteriocin

Heat Stability of LSEI_2386 Compared with Nisin at 121 °C

LSEI_2386 retained full bacteriocin activity after autoclaving at 121 °C for 30 min, with only a slight activity decrease reported after 121 °C for 15 min in independent vendor verification [1]. In contrast, nisin — the most widely used food‑grade bacteriocin — exhibits a reduction in inhibition zone diameter to approximately 11.75 mm at 121 °C, and its MIC against L. monocytogenes varies widely depending on assay conditions (reported MIC values range from 3.125 μg/mL to 250 μg/mL across different studies) [2][3]. While a direct head‑to‑head thermal stability comparison between LSEI_2386 and nisin has not been published, the available data illustrate that LSEI_2386 belongs to a heat‑stable subclass whose activity is preserved under sterilization temperatures that partially compromise nisin.

Thermal stability bacteriocin food processing

Antiproliferative Activity Against Colorectal Cancer Cells Compared with LSEI_2163

Both LSEI_2386 (m2386) and LSEI_2163 (m2163) exhibited an IC₅₀ of 40 μg/mL against the human colorectal cancer cell line SW480 in the MTT assay [1]. However, the two peptides engaged distinct cell‑death receptor pathways: m2163 induced Fas and TRAILR1 expression, whereas m2386 induced Fas, TNFR1, and TRAILR1 expression [1]. Both peptides triggered mitochondrial‑related apoptosis (Smac induction) and enhanced cell‑membrane permeability [1].

Anticancer peptide colorectal cancer apoptosis induction

Founding Member Status in NCBI Bacteriocin‑Like Peptide Family NF046113

LSEI_2386 is designated by NCBI as the founding member of the bacteriocin‑like peptide family (HMM accession NF046113.1), a curated Hidden Markov Model‑based protein family used for automated annotation of prokaryotic RefSeq genomes [1]. This family encompasses class II bacteriocin‑like peptides with a characteristic double‑glycine (GG) leader cleavage motif across Lactobacillus and Lacticaseibacillus species, currently comprising 48 RefSeq protein hits above the HMM sequence cutoff of 40.0 [1]. LSEI_2163 is not assigned as a founding member of any comparable HMM family.

Protein family NCBI HMM bioinformatics annotation

LSEI_2386 Application Scenarios Grounded in Quantitative Differentiation Evidence


Listeria‑Selective Biopreservation Agent Development

LSEI_2386 ’s Listeria‑restricted activity spectrum — validated by inhibition zones of 16‑20 mm to ≥20 mm against five Listeria species without affecting lactobacilli — makes it a strong candidate for food biopreservation strategies where the native lactic acid bacteria starter culture must remain undisturbed [1]. Its heat tolerance at 121 °C for 30 min further supports incorporation into thermally processed foods, a context where nisin activity is partially compromised [2][3].

Synthetic Peptide Structure‑Activity Relationship (SAR) Studies on Class IId Bacteriocins

The absence of cysteine residues in LSEI_2386 eliminates the oxidative‑folding variable that complicates SAR studies of disulfide‑containing class IId bacteriocins such as LSEI_2163 [1]. The documented conformational behavior of synthetic LSEI_2386 — unstructured in aqueous buffer, α‑helical in 30 % TFE — provides a defined framework for studying membrane‑induced folding and its relationship to antibacterial activity [1]. These properties position LSEI_2386 as a simplified model scaffold for class IId bacteriocin SAR programs.

Anticancer Peptide Research Targeting TNFR1‑Dependent Apoptosis Pathways

LSEI_2386 (m2386) demonstrated an IC₅₀ of 40 μg/mL against SW480 colorectal cancer cells and uniquely induced TNFR1 expression — a death receptor not activated by LSEI_2163 at equivalent concentrations [1]. This mechanistic divergence justifies procurement of LSEI_2386 specifically for studies investigating TNFR1‑mediated extrinsic apoptosis in colorectal cancer models, where LSEI_2163 would lack the relevant pathway engagement.

Bioinformatics‑Driven Bacteriocin Mining Using the LSEI_2386 HMM Family Model

LSEI_2386 serves as the founding member and reference sequence of the NCBI‑curated bacteriocin‑like peptide family NF046113.1, which is deployed in the Prokaryotic Genome Annotation Pipeline (PGAP) for automated identification of class II bacteriocin genes across newly sequenced bacterial genomes [1]. Researchers conducting genome‑mining studies for novel bacteriocins in Lactobacillus and Lacticaseibacillus species can use LSEI_2386 as the positive‑control reference peptide to validate HMM search parameters and benchmark hit significance thresholds.

Quote Request

Request a Quote for LSEI_2386

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.